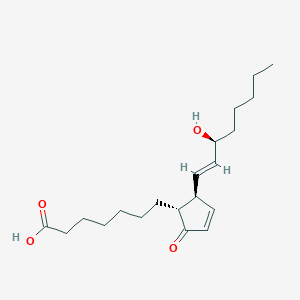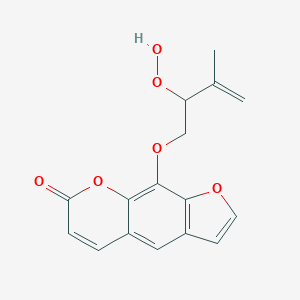
2,4-Diphenyl-1H-pyrrole
Overview
Description
2,4-Diphenyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C16H13N. It is characterized by a pyrrole ring substituted with phenyl groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyl-1H-pyrrole typically involves the cyclization of appropriate precursors. One common method is the reaction of α-bromo oxime ethers with ytterbium, which promotes reductive cyclization and dimerization to yield 2,4-diarylpyrroles . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of robust catalysts and optimized reaction conditions would be essential for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various substituted pyrroles .
Scientific Research Applications
2,4-Diphenyl-1H-pyrrole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-1H-pyrrole involves its interaction with molecular targets through its aromatic and heterocyclic structure. The phenyl groups and the pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing various biological pathways. Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
- 2,5-Diphenyl-1H-pyrrole
- 3,4-Diphenyl-1H-pyrrole
- 2,3-Diphenyl-1H-pyrrole
Comparison: 2,4-Diphenyl-1H-pyrrole is unique due to the specific positioning of the phenyl groups, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different electronic properties and steric effects, making it suitable for specific applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
2,4-diphenyl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-3-7-13(8-4-1)15-11-16(17-12-15)14-9-5-2-6-10-14/h1-12,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBPQTRUHOMNPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186411 | |
| Record name | 1H-Pyrrole, 2,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3274-56-4 | |
| Record name | 1H-Pyrrole, 2,4-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003274564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diphenylpyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole, 2,4-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 2,4-Diphenylpyrrole?
A: 2,4-Diphenylpyrrole is characterized by a pyrrole ring substituted with phenyl groups at the 2 and 4 positions. While its molecular formula (C16H13N) and weight (219.28 g/mol) provide basic information, spectroscopic data offers a deeper understanding of its structure. For instance, [] describes the use of nuclear magnetic resonance (NMR) spectroscopy to confirm the successful synthesis of 2,4-Diphenylpyrrole.
Q2: What is the significance of the nitrogen atom in the pyrrole ring of 2,4-Diphenylpyrrole?
A: The nitrogen atom in the pyrrole ring plays a crucial role in the reactivity and potential applications of 2,4-Diphenylpyrrole. [] highlights that this nitrogen participates in a unique rearrangement during the formation of tetraarylazadipyrromethenes, a class of compounds with applications in various fields.
Q3: How can 2,4-Diphenylpyrrole be synthesized?
A: Several synthetic routes to 2,4-Diphenylpyrrole exist. One approach involves reacting α-phenyl-β-benzoylpropionitrile with a reducing agent, leading to the formation of 2,4-diphenyl-2-pyrroline, which is subsequently dehydrogenated to yield 2,4-Diphenylpyrrole []. Another method utilizes γ-bromodypnone as a starting material for the synthesis of N-aryl-substituted pyrroles, including 2,4-Diphenylpyrrole [].
Q4: What is the role of 2,4-Diphenylpyrrole in the synthesis of tetraarylazadipyrromethenes?
A: Research indicates that 2,4-Diphenylpyrrole acts as a crucial building block in the formation of tetraarylazadipyrromethenes []. Specifically, it can react with 3,5-diphenyl-2H-pyrrol-2-imine, leading to the formation of the desired tetraarylazadipyrromethene product. This reaction pathway highlights the importance of 2,4-Diphenylpyrrole in accessing this class of compounds.
Q5: Can the structure of 2,4-Diphenylpyrrole be modified, and what are the potential implications of such modifications?
A: Yes, the structure of 2,4-Diphenylpyrrole can be modified, particularly at the nitrogen atom. Researchers have explored the synthesis of N-alkyl-2,4-Diphenylpyrroles and investigated their fragmentation patterns using mass spectrometry []. Understanding the impact of structural modifications on a compound's properties is crucial, particularly in the context of SAR (Structure-Activity Relationship).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)






